N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms or other functional groups .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide.
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxine and carboxamide groups, in particular, contribute to its stability and potential bioactivity, setting it apart from other oxadiazole derivatives .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)16-17(21-25-20-16)19-18(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22) |
InChI Key |
GEINABBVUVUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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